molecular formula C18H21N3O3 B13099369 3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide CAS No. 919108-00-2

3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13099369
CAS No.: 919108-00-2
M. Wt: 327.4 g/mol
InChI Key: VDQYTJPTAAQWKZ-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide is a complex organic compound characterized by its unique structure, which includes an indazole core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halides.

    Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction using ethyl halides.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects (e.g., inhibition of specific enzymes, modulation of signaling pathways).

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-(furan-2-ylmethyl)propanamide
  • 3-Ethoxy-N-(furan-2-ylmethyl)aniline
  • 3-Ethoxy-N-(furan-2-ylmethyl)propan-1-amine

Uniqueness

3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

919108-00-2

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

3-ethoxy-N-(furan-2-ylmethyl)-2-propylindazole-6-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-3-9-21-18(23-4-2)15-8-7-13(11-16(15)20-21)17(22)19-12-14-6-5-10-24-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,19,22)

InChI Key

VDQYTJPTAAQWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC

Origin of Product

United States

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